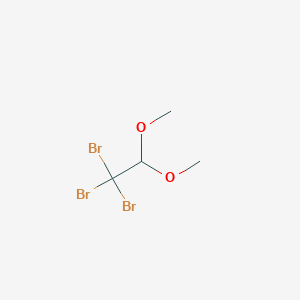
1,1,1-Tribromo-2,2-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tribromo-2,2-dimethoxyethane is an organic compound with the molecular formula C4H7Br3O2 It is a derivative of ethane where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2-dimethoxyethane can be synthesized through the bromination of 2,2-dimethoxyethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tribromo-2,2-dimethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-tribromoethane by removing the methoxy groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Major Products Formed:
Substitution Reactions: Products include 1,1,1-trihydroxy-2,2-dimethoxyethane, 1,1,1-trialkoxy-2,2-dimethoxyethane, or 1,1,1-triamino-2,2-dimethoxyethane.
Reduction Reactions: The major product is 1,1,1-tribromoethane.
Elimination Reactions: The major products are alkenes such as 1,1-dibromo-2-methoxyethene.
Scientific Research Applications
1,1,1-Tribromo-2,2-dimethoxyethane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
Mechanism of Action
The mechanism of action of 1,1,1-tribromo-2,2-dimethoxyethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The methoxy groups can stabilize intermediates during reactions, facilitating the formation of desired products. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methoxy groups.
Comparison with Similar Compounds
1,1,2-Tribromoethane: Similar in structure but with different bromination pattern.
1,2-Dimethoxyethane: Lacks the bromine atoms, making it less reactive in certain reactions.
1,1,1-Tribromo-2,2,2-trichloroethane: Contains both bromine and chlorine atoms, leading to different reactivity and applications.
Uniqueness: 1,1,1-Tribromo-2,2-dimethoxyethane is unique due to its combination of bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
Properties
CAS No. |
89089-34-9 |
|---|---|
Molecular Formula |
C4H7Br3O2 |
Molecular Weight |
326.81 g/mol |
IUPAC Name |
1,1,1-tribromo-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H7Br3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |
InChI Key |
BDGVSDWVIJEDLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Br)(Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
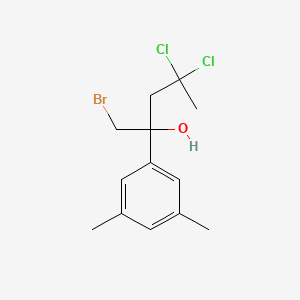

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
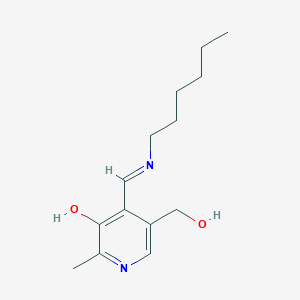
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
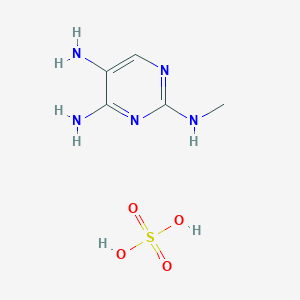
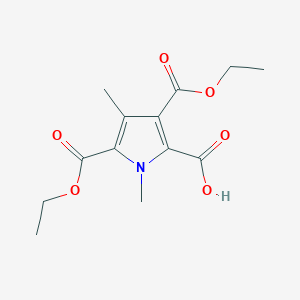
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
